molecular formula C6H13N B3054913 2-(1-Methylcyclopropyl)ethanamine CAS No. 62441-59-2

2-(1-Methylcyclopropyl)ethanamine

Cat. No. B3054913
CAS RN: 62441-59-2
M. Wt: 99.17
InChI Key: QTLHJKSNSNAIIC-UHFFFAOYSA-N
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Description

“2-(1-Methylcyclopropyl)ethanamine” is a chemical compound with the molecular formula C6H13N . It has a molecular weight of 99.17410 . It is also known by the IUPAC name 1-(2-methylcyclopropyl)ethanamine .


Molecular Structure Analysis

The molecular structure of “2-(1-Methylcyclopropyl)ethanamine” consists of a cyclopropyl group (a three-membered carbon ring) with a methyl group (CH3) attached to one of the carbons. This is connected to an ethanamine group (CH2CH2NH2) via a single bond .


Physical And Chemical Properties Analysis

“2-(1-Methylcyclopropyl)ethanamine” is a liquid at room temperature . Other physical and chemical properties such as density, boiling point, and melting point were not found in the sources I accessed .

Safety and Hazards

The safety information available indicates that “2-(1-Methylcyclopropyl)ethanamine” may be dangerous. It has hazard statements including H225, H302, H312, H314, H332, and H335, indicating that it is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(1-methylcyclopropyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6(2-3-6)4-5-7/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLHJKSNSNAIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70710023
Record name 2-(1-Methylcyclopropyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70710023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylcyclopropyl)ethanamine

CAS RN

62441-59-2
Record name 2-(1-Methylcyclopropyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70710023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methylcyclopropyl)ethanamine
Reactant of Route 2
2-(1-Methylcyclopropyl)ethanamine
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2-(1-Methylcyclopropyl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(1-Methylcyclopropyl)ethanamine
Reactant of Route 5
2-(1-Methylcyclopropyl)ethanamine
Reactant of Route 6
2-(1-Methylcyclopropyl)ethanamine

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